molecular formula C9H13NO3 B14460751 2-Propoxyethyl 2-cyanoprop-2-enoate CAS No. 72448-74-9

2-Propoxyethyl 2-cyanoprop-2-enoate

Cat. No.: B14460751
CAS No.: 72448-74-9
M. Wt: 183.20 g/mol
InChI Key: XXISUJVWOBVITO-UHFFFAOYSA-N
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Description

2-Propoxyethyl 2-cyanoprop-2-enoate is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol . . This compound is characterized by its ester functional group and a cyano group attached to the propenoic acid moiety.

Preparation Methods

The synthesis of 2-Propoxyethyl 2-cyanoprop-2-enoate typically involves the esterification of 2-cyanoacrylic acid with 2-propoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

2-Propoxyethyl 2-cyanoprop-2-enoate can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, peroxides, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Propoxyethyl 2-cyanoprop-2-enoate primarily involves its ability to polymerize and form strong adhesive bonds. The cyano group and ester functionality play crucial roles in the polymerization process, which is initiated by the presence of moisture or other initiators. The resulting polymers exhibit high strength and durability, making them suitable for various applications .

Properties

CAS No.

72448-74-9

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-propoxyethyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C9H13NO3/c1-3-4-12-5-6-13-9(11)8(2)7-10/h2-6H2,1H3

InChI Key

XXISUJVWOBVITO-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C(=C)C#N

Origin of Product

United States

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